molecular formula C24H19NO2 B14813438 N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-phenoxyaniline

N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-phenoxyaniline

Cat. No.: B14813438
M. Wt: 353.4 g/mol
InChI Key: WZTPJYJRDBJFDB-UHFFFAOYSA-N
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Description

N-[(2-methoxy-1-naphthyl)methylene]-4-phenoxyaniline is an organic compound that features a naphthalene ring substituted with a methoxy group and a phenoxyaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxy-1-naphthyl)methylene]-4-phenoxyaniline typically involves the condensation of 2-methoxy-1-naphthaldehyde with 4-phenoxyaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Common solvents used in this reaction include ethanol or methanol, and the reaction may be facilitated by the addition of an acid catalyst such as hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxy-1-naphthyl)methylene]-4-phenoxyaniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-[(2-methoxy-1-naphthyl)methylene]-4-phenoxyaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(2-methoxy-1-naphthyl)methylene]-4-phenoxyaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxynaphthalene: Shares the naphthalene core but lacks the phenoxyaniline moiety.

    4-Phenoxyaniline: Contains the phenoxyaniline structure but without the naphthalene ring.

Uniqueness

N-[(2-methoxy-1-naphthyl)methylene]-4-phenoxyaniline is unique due to the combination of the naphthalene ring and the phenoxyaniline moiety, which imparts distinct chemical and biological properties not found in the individual components.

This detailed article provides a comprehensive overview of N-[(2-methoxy-1-naphthyl)methylene]-4-phenoxyaniline, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H19NO2

Molecular Weight

353.4 g/mol

IUPAC Name

1-(2-methoxynaphthalen-1-yl)-N-(4-phenoxyphenyl)methanimine

InChI

InChI=1S/C24H19NO2/c1-26-24-16-11-18-7-5-6-10-22(18)23(24)17-25-19-12-14-21(15-13-19)27-20-8-3-2-4-9-20/h2-17H,1H3

InChI Key

WZTPJYJRDBJFDB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=NC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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